molecular formula C22H30N6O B13549054 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one

2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B13549054
M. Wt: 394.5 g/mol
InChI Key: YWRJPMFNYJXEPL-UHFFFAOYSA-N
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Description

2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a piperidine ring and a pyrazole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

2-[methyl(2-piperidin-1-ylethyl)amino]-7-(3,4,5-trimethylpyrazol-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C22H30N6O/c1-15-16(2)25-28(17(15)3)18-8-9-19-20(14-18)23-22(24-21(19)29)26(4)12-13-27-10-6-5-7-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)

InChI Key

YWRJPMFNYJXEPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC3=C(C=C2)C(=O)NC(=N3)N(C)CCN4CCCCC4)C

Origin of Product

United States

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